Cas no 2227811-64-3 ((2S)-2-(2-fluoro-4-nitrophenyl)oxirane)

(2S)-2-(2-fluoro-4-nitrophenyl)oxirane 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(2-fluoro-4-nitrophenyl)oxirane
- EN300-1761151
- 2227811-64-3
-
- インチ: 1S/C8H6FNO3/c9-7-3-5(10(11)12)1-2-6(7)8-4-13-8/h1-3,8H,4H2/t8-/m1/s1
- InChIKey: MYFPRLVKCWTFBP-MRVPVSSYSA-N
- ほほえんだ: FC1C=C(C=CC=1[C@H]1CO1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 183.03317122g/mol
- どういたいしつりょう: 183.03317122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 58.4Ų
(2S)-2-(2-fluoro-4-nitrophenyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1761151-0.5g |
(2S)-2-(2-fluoro-4-nitrophenyl)oxirane |
2227811-64-3 | 0.5g |
$1482.0 | 2023-09-20 | ||
Enamine | EN300-1761151-2.5g |
(2S)-2-(2-fluoro-4-nitrophenyl)oxirane |
2227811-64-3 | 2.5g |
$3025.0 | 2023-09-20 | ||
Enamine | EN300-1761151-10g |
(2S)-2-(2-fluoro-4-nitrophenyl)oxirane |
2227811-64-3 | 10g |
$6635.0 | 2023-09-20 | ||
Enamine | EN300-1761151-1.0g |
(2S)-2-(2-fluoro-4-nitrophenyl)oxirane |
2227811-64-3 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1761151-5.0g |
(2S)-2-(2-fluoro-4-nitrophenyl)oxirane |
2227811-64-3 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1761151-10.0g |
(2S)-2-(2-fluoro-4-nitrophenyl)oxirane |
2227811-64-3 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1761151-0.05g |
(2S)-2-(2-fluoro-4-nitrophenyl)oxirane |
2227811-64-3 | 0.05g |
$1296.0 | 2023-09-20 | ||
Enamine | EN300-1761151-0.1g |
(2S)-2-(2-fluoro-4-nitrophenyl)oxirane |
2227811-64-3 | 0.1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1761151-0.25g |
(2S)-2-(2-fluoro-4-nitrophenyl)oxirane |
2227811-64-3 | 0.25g |
$1420.0 | 2023-09-20 | ||
Enamine | EN300-1761151-1g |
(2S)-2-(2-fluoro-4-nitrophenyl)oxirane |
2227811-64-3 | 1g |
$1543.0 | 2023-09-20 |
(2S)-2-(2-fluoro-4-nitrophenyl)oxirane 関連文献
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
(2S)-2-(2-fluoro-4-nitrophenyl)oxiraneに関する追加情報
Compound CAS No. 2227811-64-3: (2S)-2-(2-Fluoro-4-Nitrophenyl)Oxirane
The compound CAS No. 2227811-64-3, commonly referred to as (2S)-2-(2-fluoro-4-nitrophenyl)oxirane, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes an epoxide functional group attached to a fluorinated nitrobenzene moiety. The stereochemistry at the chiral center (denoted by the (S) configuration) plays a crucial role in determining its chemical reactivity and biological activity.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging innovative methodologies such as asymmetric epoxidation and directed metallation strategies. These techniques not only enhance the yield and purity of the product but also allow for greater control over the stereochemical outcome. The integration of computational chemistry tools has further facilitated the understanding of the electronic and steric factors influencing the reactivity of this compound, paving the way for its application in drug discovery and advanced material synthesis.
The structural features of (2S)-2-(2-fluoro-4-nitrophenyl)oxirane make it an attractive candidate for various chemical transformations. The epoxide group is known for its ability to undergo ring-opening reactions under both acidic and basic conditions, offering versatility in synthetic routes. Additionally, the presence of a nitro group on the aromatic ring introduces electron-withdrawing effects, which can modulate the reactivity of adjacent functional groups. This interplay between different functional groups makes the compound a valuable building block in organic synthesis.
In terms of biological applications, studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, making it a promising lead compound for developing novel therapeutic agents. Furthermore, its fluorinated substituent enhances lipophilicity, which is advantageous for improving bioavailability in drug candidates.
The synthesis of (2S)-2-(2-fluoro-4-nitrophenyl)oxirane typically involves a multi-step process that begins with the preparation of a substituted benzene derivative followed by epoxidation. One notable approach employs titanium-based catalysts to achieve high enantioselectivity during the epoxidation step. This method ensures that the resulting product maintains the desired stereochemistry, which is critical for its intended applications.
From a materials science perspective, this compound has shown potential as a precursor for advanced polymers and coatings. Its ability to undergo controlled polymerization under specific conditions makes it a valuable component in developing high-performance materials with tailored properties. Recent research has focused on optimizing polymerization techniques to enhance the mechanical and thermal stability of materials derived from this compound.
In conclusion, CAS No. 2227811-64-3 represents a versatile and innovative compound with broad applicability across multiple disciplines. Its unique structure, combined with cutting-edge synthetic methodologies and biological insights, positions it as a key player in advancing both pharmaceutical and materials science research.
2227811-64-3 ((2S)-2-(2-fluoro-4-nitrophenyl)oxirane) 関連製品
- 926282-77-1(3-methyl-6-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)
- 2172621-41-7(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid)
- 351982-44-0(4-(4-Isobutylphenyl)-1,3-thiazol-2-amine)
- 2171939-53-8(3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid)
- 1016811-41-8(Propyl 4-Bromo-2-fluorobenzamide)
- 1225999-75-6(3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid)
- 165133-85-7(Antibiotic NFAT 133)
- 1208886-79-6(N'-[2-(4-fluorophenyl)ethyl]-N-(pyridin-3-yl)ethanediamide)
- 2210-79-9(2-(2-methylphenoxymethyl)oxirane)
- 2172234-83-0(2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid)




